molecular formula C4H3Cl2F5 B1419490 4,4-Dichloro-1,1,1,3,3-pentafluorobutane CAS No. 70566-51-7

4,4-Dichloro-1,1,1,3,3-pentafluorobutane

Cat. No.: B1419490
CAS No.: 70566-51-7
M. Wt: 216.96 g/mol
InChI Key: AMKQXWMMSDACQF-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 4,4-Dichloro-1,1,1,3,3-pentafluorobutane emerged from the broader historical trajectory of halogenated hydrocarbon chemistry, particularly within the context of advancing refrigerant technology and specialty chemical synthesis. The compound was first synthesized and characterized as part of extensive research into halogenated organic molecules during the late twentieth century, when chemists were actively exploring new fluorinated compounds for industrial applications. The synthesis methodology for this compound has been documented in patent literature, indicating its commercial significance and the sophisticated chemical processes required for its production.

Historical patent records demonstrate that the synthesis of pentafluorobutane derivatives, including this compound, involves complex multi-step processes utilizing hydrogen fluoride as a key fluorinating agent. These synthetic routes were developed as part of broader efforts to create specialized halogenated compounds with tailored properties for specific industrial applications. The compound's development coincided with increasing interest in environmentally conscious alternatives to traditional chlorofluorocarbons, though its specific environmental profile requires careful consideration within the context of halogenated compound regulations.

Research into this compound has been facilitated by advances in analytical chemistry and structural characterization techniques, allowing for precise determination of its molecular structure and properties. The compound was officially catalogued in chemical databases, including PubChem, with the identification number 45075671, establishing its recognized status within the scientific community. The systematic study of this compound has contributed to the broader understanding of fluorinated organic chemistry and has informed the development of related compounds with similar structural motifs.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure. The compound name indicates the presence of two chlorine atoms at the fourth carbon position and five fluorine atoms distributed at the first, first, first, third, and third positions of a four-carbon butane backbone. This systematic naming convention ensures unambiguous identification of the compound within scientific literature and regulatory documents.

Alternative nomenclature includes the designation "Butane, 4,4-Dichloro-1,1,1,3,3-Pentafluoro-" which follows a different naming convention but describes the same molecular structure. The compound is also associated with the Chemical Abstracts Service registry number 70566-51-7, providing a unique identifier for database searches and regulatory tracking. Additional systematic identifiers include the International Chemical Identifier string and simplified molecular-input line-entry system notation, which facilitate computational chemistry applications and database management.

The classification of this compound places it within several important chemical categories. Primarily, it belongs to the class of halogenated hydrocarbons, specifically those containing both chlorine and fluorine substituents. More specifically, it is classified as a polyfluorinated alkane, distinguishing it from fully fluorinated compounds. The compound also falls under the broader category of organofluorine compounds, which represent a specialized field of chemistry focused on carbon-fluorine bond chemistry and applications.

Position in Halogenated Hydrocarbon Chemistry

This compound occupies a unique position within the extensive family of halogenated hydrocarbons, representing an intermediate category between purely chlorinated and purely fluorinated compounds. The compound's structure exemplifies the strategic incorporation of multiple halogen atoms to achieve specific physical and chemical properties that cannot be obtained through single-halogen substitution patterns. This positioning makes it particularly valuable for applications requiring the combined benefits of both chlorine and fluorine substitution.

Within the context of halogenated hydrocarbon chemistry, this compound demonstrates the principles of selective halogenation and the resulting impact on molecular properties. The presence of multiple fluorine atoms contributes to enhanced chemical stability and reduced reactivity under normal conditions, while the chlorine atoms provide sites for potential chemical transformation or specific intermolecular interactions. This combination of halogens creates a compound with properties that bridge traditional chlorinated solvents and modern fluorinated specialty chemicals.

The compound's relationship to other halogenated hydrocarbons can be understood through comparison with structurally related molecules. For instance, pentafluorobutane compounds without chlorine substitution, such as 1,1,1,3,3-pentafluorobutane, share some structural features but exhibit different physical properties and applications. The strategic placement of chlorine atoms in the 4,4-positions of this compound creates distinctive molecular characteristics that set it apart from its purely fluorinated analogs.

Comparative analysis with other mixed halogen compounds reveals the sophisticated approach to molecular design represented by this compound. The specific substitution pattern reflects careful consideration of electronic effects, steric factors, and desired physical properties. This positioning within halogenated hydrocarbon chemistry demonstrates the evolution toward increasingly specialized compounds designed for specific technical applications rather than general-purpose solvents or refrigerants.

Research Significance in Organofluorine Chemistry

The research significance of this compound within organofluorine chemistry extends beyond its immediate applications to encompass broader questions about fluorinated compound design, synthesis, and properties. The compound serves as an important model system for understanding the effects of mixed halogenation on molecular behavior, providing insights that inform the development of next-generation fluorinated materials. Research involving this compound has contributed to fundamental knowledge about carbon-fluorine bond chemistry and the unique properties that arise from extensive fluorine substitution.

Scientific investigations of this compound have focused on its synthesis, characterization, and potential applications as a chemical intermediate. The compound's utility in synthetic chemistry stems from its unique reactivity profile, which combines the stability associated with fluorinated systems with the potential for selective chemical transformation at the chlorinated positions. This dual nature makes it valuable for preparing more complex fluorinated molecules through controlled chemical modifications.

Current research trends in organofluorine chemistry increasingly emphasize the development of compounds with tailored properties for specific applications, and this compound exemplifies this approach. The compound's structure represents a sophisticated balance of stability and reactivity that enables its use in specialized synthetic procedures. Research has demonstrated its utility as a pharmaceutical intermediate and chemical synthesis component, highlighting the growing importance of mixed halogen compounds in advanced chemical manufacturing.

The following table summarizes key research parameters and findings related to this compound:

Property Value Research Method Reference
Molecular Weight 216.96 g/mol Computational Chemistry
Boiling Point 101.6 ± 8.0°C at 760 mmHg Experimental Determination
Flash Point 20.5 ± 11.9°C Experimental Analysis
Density 1.5 ± 0.1 g/cm³ Physical Measurement
Vapor Pressure 40.2 ± 0.2 mmHg at 25°C Experimental Determination
Purity (Commercial) 95-97% Analytical Chemistry

Properties

IUPAC Name

4,4-dichloro-1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKQXWMMSDACQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)Cl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663081
Record name 4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70566-51-7
Record name 4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4-Dichloro-1,1,1,3,3-pentafluorobutane (also known as HCFC-244bb) is a fluorinated compound with significant applications in various industrial sectors, particularly in refrigeration and as a solvent. Understanding its biological activity is crucial for assessing its safety and environmental impact.

The compound's structure features multiple fluorine atoms which contribute to its unique chemical behavior. The presence of chlorine atoms further modifies its reactivity and potential biological interactions.

Biological Activity Overview

Research on this compound has primarily focused on its toxicity and ecological effects. The biological activity can be categorized into several areas:

  • Toxicity Studies : Toxicological assessments have indicated that exposure to high concentrations may lead to adverse health effects. For example, studies have shown that inhalation exposure at levels around 20,000 ppm resulted in reduced weight gain and elevated cholesterol levels in animal models .
  • Genotoxicity : In vitro studies have produced mixed results regarding genotoxicity. While some assays indicated potential mutagenic effects, in vivo studies did not demonstrate significant genotoxicity under similar exposure conditions .
  • Reproductive and Developmental Toxicity : Research indicates a no-observed-effect level (NOEL) for reproductive toxicity at 8,000 ppm during inhalation studies in rats. However, higher concentrations led to observable maternal toxicity and developmental issues in offspring .

Case Studies

Several case studies provide insight into the biological implications of this compound:

  • Inhalation Toxicity Study : A two-generation study involving rats exposed to various concentrations revealed that while low concentrations were tolerated well, higher concentrations resulted in reduced litter sizes and developmental delays .
  • Human Exposure Assessment : Controlled exposure studies on human subjects showed no immediate adverse effects at concentrations up to 1,000 ppm. However, prolonged exposure at higher levels raised concerns about respiratory irritation and metabolic changes .

Data Table: Summary of Toxicological Findings

Study TypeExposure Level (ppm)Observed EffectsReference
Inhalation Toxicity8,000NOEL for reproductive parameters
Inhalation Toxicity20,000Reduced body weight gain; increased cholesterol
Developmental Toxicity3,200Maternal toxicity observed
Human Exposure1,000No adverse effects noted

The biological activity of this compound is influenced by its chemical structure. The fluorinated carbon backbone contributes to its stability and resistance to degradation. The chlorine substituents may interact with biological systems through various mechanisms:

  • Metabolic Pathways : The compound's metabolism may involve oxidative pathways leading to the formation of reactive intermediates that can interact with cellular macromolecules.
  • Cellular Interactions : Studies suggest potential interactions with cellular receptors or enzymes that could alter normal physiological functions.

Environmental Considerations

The environmental impact of this compound is also a concern due to its persistence and potential bioaccumulation. Regulatory assessments are ongoing to evaluate its long-term ecological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Dichloro-1,1,1,3,3-pentafluorobutane and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
This compound C₄H₃Cl₂F₅ 216.96 Not reported ~1.27 (estimated) Solvents, chemical synthesis
1,1,1,3,3-Pentafluorobutane (HFC-365mfc) C₄H₅F₅ 148.07 40 1.27 Foaming agents, refrigerants
3,3,4,4,4-Pentafluorobutan-1-ol C₄H₅F₅O 164.07 Not reported Not reported Specialty solvents, intermediates
1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane C₆H₅F₉O 264.10 Not reported Not reported Heat-transfer fluids, solvents

Key Observations :

  • Chlorine vs.
  • Boiling Point : HFC-365mfc has a relatively low boiling point (40°C ), making it ideal for low-temperature applications like refrigeration. The chlorine-substituted analogue likely has a higher boiling point due to increased molecular weight .
  • Density : Both compounds share similar densities (~1.27 g/cm³), suggesting comparable volumetric efficiency in industrial applications .

Environmental and Regulatory Considerations

  • HFC-365mfc : Classified under HFCs with moderate GWP. It is regulated under air pollution guidelines but remains a transitional replacement for ozone-depleting substances .
  • This may limit its commercial viability in regions with strict environmental policies .

Q & A

Q. What role does this compound play in atmospheric chemistry models?

  • Methodological Answer : Measure its global warming potential (GWP) and ozone depletion potential (ODP) using chamber-based radiative forcing assays. Correlate with infrared absorption cross-sections (5–15 μm range) and atmospheric lifetime estimates from tropospheric OH radical reaction rate studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Reactant of Route 2
4,4-Dichloro-1,1,1,3,3-pentafluorobutane

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